1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea
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Overview
Description
1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a urea linkage between two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea typically involves the following steps:
Formation of the Urea Linkage: This can be achieved by reacting an isocyanate with an amine. For instance, 2,3-dimethoxyaniline can be reacted with 4-(3-methoxyazetidin-1-yl)phenyl isocyanate under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at temperatures ranging from 0°C to room temperature. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing automated systems for precise control of temperature and reactant addition.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2,3-dimethoxybenzoic acid or 4-(3-methoxyazetidin-1-yl)benzoic acid.
Reduction: Formation of 2,3-dimethoxyaniline or 4-(3-methoxyazetidin-1-yl)aniline.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea exerts its effects depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, inhibiting or modulating their activity. The methoxy groups can enhance its binding affinity to certain biological targets.
Chemical Reactions: The urea linkage can participate in hydrogen bonding, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-phenylurea: Lacks the azetidine ring, making it less sterically hindered and potentially less selective in biological applications.
1-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)urea: Similar in structure but with a simpler substituent, which may affect its reactivity and binding properties.
Uniqueness: 1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea stands out due to the presence of the azetidine ring, which can impart unique steric and electronic properties, enhancing its potential as a versatile compound in various research fields.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-15-11-22(12-15)14-9-7-13(8-10-14)20-19(23)21-16-5-4-6-17(25-2)18(16)26-3/h4-10,15H,11-12H2,1-3H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESVHWMAJBXNCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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